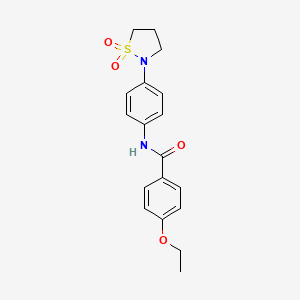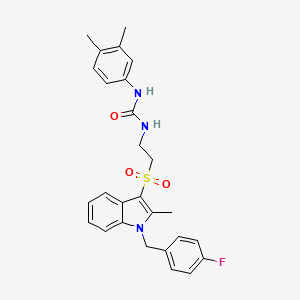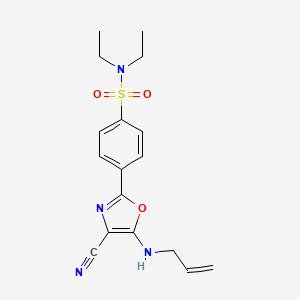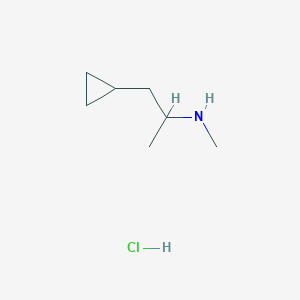
Ethyl 2-acetyldodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyldodecanoate is a chemical compound with the formula C16H30O3 . It is used in various applications, including as a flavoring additive .
Synthesis Analysis
The synthesis of Ethyl 2-acetyldodecanoate can be achieved through various methods. One such method involves the use of 1-IODODECANE and Ethyl acetoacetate . Another method involves the Malonic Ester and Acetoacetic Ester Synthesis, where a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester .Molecular Structure Analysis
The molecular structure of Ethyl 2-acetyldodecanoate is represented by the formula C16H30O3 . This indicates that the molecule is composed of 16 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
Ethyl 2-acetyldodecanoate, like other esters, is derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .科学的研究の応用
Microbial Production of Ethyl Acetate
Ethyl acetate, a short-chain ester, is extensively used in food, beverages, and as a solvent. Traditional production methods are unsustainable, relying on natural gas and crude oil. An alternative approach involves microbial conversion of biomass-derived sugars into ethyl acetate. This approach is considered sustainable and involves bio-catalyzing ethanol and acetic acid into ethyl acetate using lipases in vitro. High yields of ethyl acetate in fermentation can be achieved through metabolic engineering in yeasts, utilizing alcohol acyl transferases (AAT). Accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering can significantly improve ethyl acetate production (Zhang et al., 2020).
Polymerization and Synthesis
Controlled/Living Radical Polymerization
The controlled/living radical polymerization of vinyl acetate was achieved through a degenerative transfer process using alkyl iodides as transfer agents. This process enabled the synthesis of poly(vinyl acetate) with predetermined molecular weight and relatively low polydispersity. The use of methyl 2-iodopropionate and ethyl iodoacetate as transfer agents proved to be efficient, yielding polymers with good agreement between theoretical and observed molecular weights and low polydispersities (Iovu & Matyjaszewski, 2003).
Kinetic Resolution and Catalysis
Kinetic Resolution of Ethyl 2-hydroxy-4-phenylbutyrate
Ethyl 2-hydroxy-4-phenylbutyrate, an intermediate in the synthesis of ACE-inhibitors, can be prepared through kinetic resolution of the racemic 2-hydroxy compound. The enantioselective hydrolysis is catalyzed by lipase from Pseudomonas cepacia in a two-phase system. The use of a diafiltration reactor with a ceramic ultrafiltration membrane efficiently retains the organic phase and the lipase, allowing continuous removal of the inhibiting product 2-hydroxy-4-phenylbutyrate. This method significantly reduces enzyme consumption and allows the remaining (R)-2-hydroxy ester to be produced with high enantiomeric excess and space-time yield (Liese et al., 2002).
Nucleophilic Acyl Substitutions
Efficient Catalysis in Nucleophilic Acyl Substitution
Oxometallic species, particularly oxotitanium acetylacetonate (TiO(acac)2) and vanadyl chloride (VOCl2-(THF)(x)()), were identified as efficient and water-tolerant catalysts in nucleophilic acyl substitution (NAS) reactions of methyl (or ethyl) esters with protic nucleophiles. The process allows for chemoselective transesterifications of methyl and/or ethyl esters with functionalized 1° and 2° alcohols in refluxed toluene or xylene. The products are furnished in high yields by simple aqueous workup. This protocol is adaptable to amines and thiols, with examples of commercial interest demonstrating practical applications (Chen et al., 2005).
Safety and Hazards
Ethyl 2-acetyldodecanoate is considered hazardous. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Ethyl 2-acetyldodecanoate is a chemical compound with the molecular formula C16H30O3
Biochemical Pathways
For instance, they can participate in esterification and hydrolysis reactions, playing crucial roles in lipid metabolism and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-acetyldodecanoate. Factors such as temperature, pH, and the presence of other substances can affect its stability and rate of hydrolysis. Moreover, individual variations in metabolism and enzyme activity can also impact its efficacy and action in the body .
特性
IUPAC Name |
ethyl 2-acetyldodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-4-6-7-8-9-10-11-12-13-15(14(3)17)16(18)19-5-2/h15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHUENEZQMZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyldodecanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)
![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)

![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)





![Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2468255.png)